Cas no 153381-09-0 ((3R,5S)-1,7-Bis(4-hydroxy-3-methoxyphenyl)heptan-3,5-diol)

(3R,5S)-1,7-Bis(4-hydroxy-3-methoxyphenyl)heptan-3,5-diol structure
153381-09-0 structure
Product name:(3R,5S)-1,7-Bis(4-hydroxy-3-methoxyphenyl)heptan-3,5-diol
CAS No:153381-09-0
MF:C21H28O6
MW:376.443427085876
CID:2061559
PubChem ID:13888133

(3R,5S)-1,7-Bis(4-hydroxy-3-methoxyphenyl)heptan-3,5-diol Chemical and Physical Properties

Names and Identifiers

    • (3R,5S)-1,7-Bis(4-hydroxy-3-methoxyphenyl)heptan-3,5-diol
    • (3R,5S)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
    • (3R,5S)-3,5-Dihydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane
    • 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
    • 1,7-bis-(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
    • hexahydrocurcuminol
    • meso-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
    • meso-octahydrocurcumin
    • octahydrocurcumin
    • CHEMBL463199
    • 153381-09-0
    • EX-A9631
    • Inchi: 1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3/t16-,17+
    • InChI Key: OELMAFBLFOKZJD-CALCHBBNSA-N
    • SMILES: O[C@H](CCC1C=CC(=C(C=1)OC)O)C[C@H](CCC1C=CC(=C(C=1)OC)O)O

Computed Properties

  • Exact Mass: 376.18858861g/mol
  • Monoisotopic Mass: 376.18858861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.4Ų
  • XLogP3: 3.2

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